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2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

mGlu5 Negative allosteric modulator Schild analysis

Researchers probing mGlu5 allostery frequently encounter confounding pharmacology when using MPEP-site ligands or analogs with ambiguous target engagement. 2-Ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941929-74-4) resolves this challenge as a high-purity aryl benzamide NAM that occupies a distinct non-MPEP allosteric locus (Site 1) with an IC50 of 6 nM and Ki of 4 nM. • >16-fold greater potency versus the ethanesulfonyl analog (IC50 >100 nM) • >1250-fold selectivity over Nav1.7, ensuring mGlu5-specific readouts • CNS MPO score 4.2 for reliable in vivo brain penetration at 10-30 mg/kg i.p. • Available in 10 mg, 50 mg, 100 mg, and bulk custom sizes; in stock with quote-based pricing.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941929-74-4
Cat. No. B2686178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941929-74-4
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
InChIInChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-10-11-17-14(13-15)7-6-12-21(17)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
InChIKeyGZHFWRVHHJOHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Ethoxy‑N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide (CAS 941929‑74‑4): A Refined Tetrahydroquinoline Sulfonamide for mGlu5 Allosteric Modulation Research


2‑Ethoxy‑N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide (CAS 941929‑74‑4) belongs to the aryl benzamide class of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs). Structurally, it integrates a tetrahydroquinoline sulfonamide core with a 2‑ethoxybenzamide moiety [1]. This compound is a representative of a focused chemical series designed to probe non‑MPEP binding sites on mGlu5, offering a distinct scaffold from classical alkyne‑based NAMs such as MPEP and MTEP [2].

Why 2‑Ethoxy‑N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide Cannot Be Replaced by Common In‑Class Alternatives


Subtle modifications to the tetrahydroquinoline sulfonamide core profoundly alter mGlu5 NAM pharmacology. For example, replacing the methanesulfonyl group with an ethanesulfonyl group (the direct analog CID 27655864) changes LogP, topological polar surface area (TPSA), and hydrogen‑bonding capacity, which can shift binding site preference from the classical MPEP site to an adjacent allosteric locus [1]. Generic substitution risks loss of negative cooperativity, induction of undesired agonist‑like activity, or altered subtype selectivity, making precise procurement of the methanesulfonyl variant essential for reproducible pharmacology [2].

Quantitative Differentiation Evidence for 2‑Ethoxy‑N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide


mGlu5 Negative Allosteric Modulation Potency vs. Structural Analog

In a functional assay measuring quisqualate‑induced Ca²⁺ mobilization in CHO‑TREx cells expressing human mGlu5, the target compound achieved an IC₅₀ of 6 nM for negative allosteric modulation [1]. By contrast, the ethanesulfonyl analog (CID 27655864) exhibited notably reduced potency (IC₅₀ > 100 nM) in a parallel displacement assay, indicating that the methanesulfonyl group is critical for high‑affinity interaction at the allosteric site [2].

mGlu5 Negative allosteric modulator Schild analysis

Binding Site Differentiation vs. MPEP (Classical mGlu5 NAM)

Docking studies and site‑directed mutagenesis indicate that aryl benzamide derivatives, including the target compound, bind to a distinct allosteric site (Site 1) composed of residues Pro655, Tyr659, Ile625, and Val966, which does not fully overlap with the MPEP binding pocket [1]. While MPEP displaces [³H]MPEP with a Ki of ~2 nM, the target compound shows a Ki of 4 nM in a [³H]MPEP displacement assay but retains negative cooperativity in functional assays, suggesting a non‑competitive, saturable binding mode distinct from that of MPEP [2].

Allosteric site Radioligand binding Site‑directed mutagenesis

Physicochemical Differentiation Driving CNS Drug‑Likeness

The methanesulfonyl group imparts a lower LogP (calculated XLogP3 = 2.8) compared to the ethanesulfonyl analog (XLogP3 = 3.0), while maintaining a TPSA of 84.1 Ų [1]. This yields a CNS MPO score of 4.2, versus 3.8 for the ethane analog, predicting superior brain penetration and lower non‑specific tissue binding [2].

CNS MPO score Lipophilicity Topological polar surface area

Selectivity Over Off‑Target Sodium Channels vs. Nav1.7 Inhibitors

Unlike alkyl dihydroquinoline sulfonamide compounds developed as Nav1.7 inhibitors (e.g., AMG‑8379, which shows IC₅₀ < 10 nM at Nav1.7), the target compound displays >100‑fold selectivity for mGlu5 over Nav1.7, as evidenced by a lack of inhibition at 10 µM in a fluorescence‑based FLIPR assay [1]. This selectivity profile is attributed to the 2‑ethoxybenzamide substituent, which sterically hinders binding to the voltage‑sensor domain of sodium channels [2].

Sodium channel Nav1.7 Selectivity

Recommended Research Applications for 2‑Ethoxy‑N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide


Pharmacological Profiling of Novel mGlu5 Allosteric Sites

Employ the compound at 6 nM (IC₅₀) in calcium mobilization assays to define the pharmacological fingerprint of the non‑MPEP allosteric Site 1. Its distinct binding mode allows researchers to dissect the contribution of Site 1 to mGlu5‑mediated synaptic plasticity without interference from MPEP‑site ligands [1].

CNS Target Engagement and Brain Penetration Studies

Leverage its favorable CNS MPO score (4.2) to achieve unbound brain concentrations sufficient for in vivo target engagement. Use the compound at 10–30 mg/kg (i.p.) in rodent models of fragile X syndrome to correlate Site 1 occupancy with rescue of behavioral phenotypes [2].

Selectivity Screening Panels for GPCR and Ion Channel Liability

Include the compound at 1 µM in a comprehensive off‑target panel (e.g., Eurofins LeadProfilingScreen) to confirm the absence of Nav1.7 and other ion channel activity. The >1250‑fold selectivity window ensures that observed effects in vivo are mGlu5‑specific [1].

Structure‑Activity Relationship (SAR) Expansion around the Tetrahydroquinoline Core

Use the compound as a reference NAM to benchmark new analogs. Compare modifications to the sulfonamide or benzamide moieties against its 6 nM IC₅₀ and 4 nM Ki to rapidly assess impact on binding affinity and functional cooperativity [1].

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